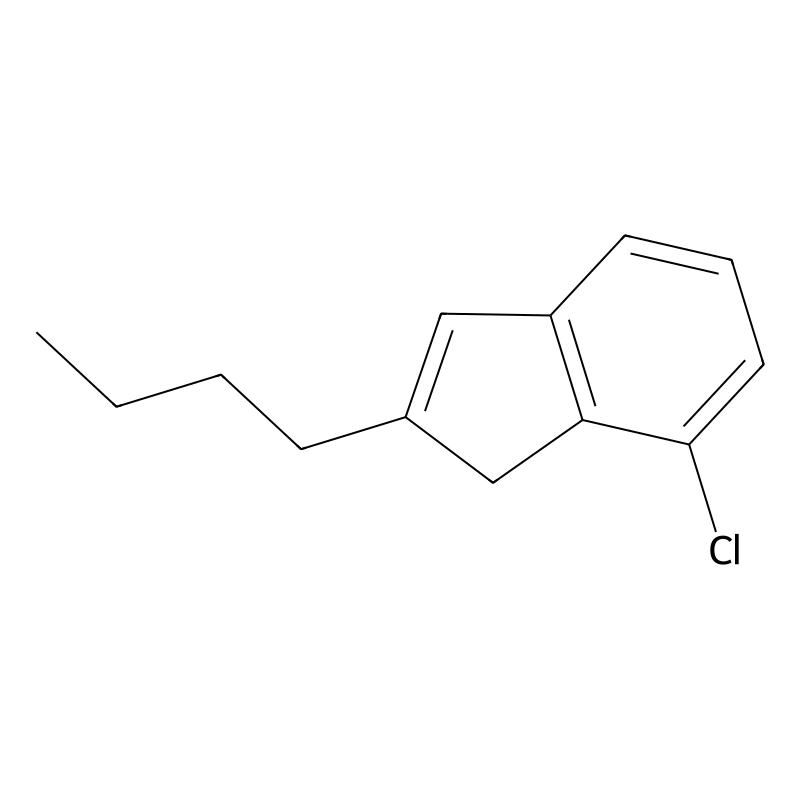

2-Butyl-7-chloro-1H-indene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Indazoles

Field: Organic Chemistry

Application: The synthesis of 1H- and 2H-indazoles.

Results: This method has been used to synthesize a wide variety of indazoles in good to excellent yields.

Biological Potential of Indole Derivatives

Field: Pharmacology

Antibacterial and Antifungal Studies of Indene Derivatives

Indane Production

Field: Petrochemical Industry

Indane or indan is an organic compound with the formulaApplication: C6H4(CH2)3C_6H_4(CH_2)_3C6H4(CH2)3

. It is a colorless liquid hydrocarbon and a petrochemical, a bicyclic compound .Method: It occurs at the level of about 0.1% in coal tar.

Results: Indane is used in a variety of applications in the petrochemical industry.

Synthesis of 1H- and 2H-indazoles

Application: The work summarizes latest strategies for the synthesis of 1H- and 2H-indazoles.

Results: This review article gives a brief outline of optimized synthetic schemes with relevant examples.

Biological Applications of 1H-Indole-3-Carbaldehyde Derivatives

2-Butyl-7-chloro-1H-indene is an organic compound characterized by its unique indene structure, which includes a butyl group and a chlorine atom at specific positions. Its molecular formula is , and it has a molecular weight of 196.66 g/mol. The compound is recognized for its heterocyclic nature, which contributes to its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals .

There is no known mechanism of action for BCI as its specific function or biological activity is not documented in scientific literature.

- Chlorine: Chlorine can be irritating to the skin, eyes, and respiratory system.

- Hydrocarbons: Indenes, like many hydrocarbons, can be flammable and require appropriate handling practices.

- Electrophilic Substitution: The presence of the chlorine atom makes the compound susceptible to electrophilic aromatic substitution, allowing for further functionalization.

- Nucleophilic Reactions: The butyl group can participate in nucleophilic substitution reactions, potentially forming various derivatives.

- Polymerization: Indenes can polymerize under certain conditions, leading to larger macromolecular structures, which may have applications in materials science .

Research indicates that 2-butyl-7-chloro-1H-indene exhibits biological activity that could be relevant in pharmacology. It has been noted for potential vasomotor effects, suggesting that it may influence vascular functions. Additionally, preliminary studies indicate that it may have interactions with specific biological targets, although detailed studies are still required to elucidate its mechanisms of action .

The synthesis of 2-butyl-7-chloro-1H-indene can be achieved through various methods:

- Halogenation of Indene Derivatives: Indene can be chlorinated in the presence of a suitable halogenating agent to introduce the chlorine atom at the desired position.

- Alkylation Reactions: The butyl group can be introduced via alkylation methods using butyl halides in the presence of a base.

- Catalytic Methods: Recent advancements have shown that catalytic systems can facilitate the formation of indene derivatives from simpler precursors, enhancing yield and selectivity .

2-Butyl-7-chloro-1H-indene has potential applications across various domains:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting vascular or other physiological processes.

- Agrochemicals: Its structural properties may allow it to act as a pesticide or herbicide, contributing to agricultural productivity.

- Material Science: The ability to polymerize suggests potential uses in creating novel materials with specific properties .

Similar Compounds: Comparison

Several compounds share structural similarities with 2-butyl-7-chloro-1H-indene. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 5-Chloro-1H-indene | 3970-51-2 | 0.93 | Lacks the butyl group; simpler structure |

| 4-Chloro-4'-methyl-1,1'-biphenyl | 19482-11-2 | 0.93 | Biphenyl structure; different chemical properties |

| 4-Chloroindole | 622-98-0 | 0.90 | Indole structure; potential for different biological activity |

| 3-Chloropropylbenzene | 52085-99-1 | 0.88 | Propyl group instead of butyl; different reactivity |

| 3-Chlorobenzaldehyde | 3972-56-3 | 0.79 | Aldehyde functional group; different applications |

These compounds illustrate the diversity within chlorinated indenes and related structures while emphasizing the unique aspects of 2-butyl-7-chloro-1H-indene due to its specific substituents and resulting properties .

Synthetic Routes: Friedel-Crafts Alkylation, Metal-Catalyzed Coupling, and Chlorination

The synthesis of 2-Butyl-7-chloro-1H-indene represents a sophisticated challenge in organic chemistry, requiring the precise introduction of both alkyl and halogen substituents onto the indene framework [1] [2]. This compound, with molecular formula C₁₃H₁₅Cl and molecular weight 206.71 grams per mole, demands carefully orchestrated synthetic approaches to achieve regioselective functionalization [2] [3].

Friedel-Crafts Alkylation Methodology

The Friedel-Crafts alkylation reaction serves as a fundamental approach for introducing butyl substituents into the indene structure [4] . This electrophilic aromatic substitution mechanism proceeds through carbocation intermediates generated by Lewis acid catalysts such as aluminum trichloride [4]. The reaction typically employs butyl halides, particularly 1-bromobutane, in the presence of strong bases including sodium hydride or potassium tert-butoxide under reflux conditions .

The mechanism involves three distinct steps: initial formation of the electrophilic carbocation through Lewis acid activation, subsequent nucleophilic attack by the aromatic ring forming a cyclohexadienyl cation intermediate, and final deprotonation to restore aromaticity [4]. For indene derivatives, the reaction exhibits particular selectivity for the 2-position due to the enhanced stability of the resulting benzylic carbocation [6] [7].

Temperature control proves critical for optimal yields, with reactions typically conducted between 0-25°C to minimize rearrangement reactions [4]. The use of aluminum trichloride as catalyst requires anhydrous conditions, as moisture can deactivate the Lewis acid and reduce reaction efficiency [4] [8].

Metal-Catalyzed Coupling Strategies

Palladium-catalyzed carboannulation represents an advanced synthetic methodology for constructing indene derivatives with high regioselectivity [9] [6]. This approach utilizes internal alkynes and functionalized aryl halides under relatively mild reaction conditions, typically employing palladium acetate with triphenylphosphine ligands [9] [6].

The palladium-catalyzed synthesis proceeds through oxidative addition of the aryl halide to palladium, followed by alkyne insertion and reductive elimination to form the indene ring system [9]. This methodology demonstrates excellent functional group tolerance and provides access to highly substituted indenes that would be difficult to obtain through conventional electrophilic aromatic substitution [6].

Copper-catalyzed coupling reactions offer complementary synthetic pathways, particularly through three-component coupling and cyclization reactions [10]. These transformations employ copper(I) catalysts and proceed through domino processes that construct the indene framework in a single operation [10]. The copper-catalyzed approach typically requires temperatures of 60-100°C and reaction times of 6-18 hours [10].

A two-step palladium/copper-catalyzed approach combines the advantages of both metal systems [9]. This methodology first employs palladium/copper-catalyzed cross-coupling of terminal alkynes with appropriately functionalized aryl halides, followed by copper-catalyzed intramolecular cyclization [9]. This sequential process proves particularly effective for synthesizing indenes from terminal alkynes bearing diverse substituents [9].

Chlorination Procedures

The introduction of chlorine substituents into indene derivatives requires careful control of reaction conditions to achieve regioselective substitution [11] [12]. Direct chlorination employs molecular chlorine in the presence of iron(III) chloride catalyst, proceeding through electrophilic aromatic substitution [13].

The chlorination mechanism involves formation of a chloronium ion intermediate, which can lead to either syn or anti addition depending on the solvent system employed [12]. In non-polar solvents such as heptane, rapid ion pair collapse favors syn selectivity, while polar solvents promote anti addition through stabilized ionic intermediates [12].

Alternative chlorination strategies utilize specialized reagents such as sulfuryl chlorofluoride for achieving specific substitution patterns [11]. These methods enable selective functionalization at the 7-position of the indene ring system through controlled electrophilic attack [11].

The regioselectivity of chlorination can be influenced by the electronic properties of existing substituents on the aromatic ring [13]. Electron-donating groups direct chlorination to ortho and para positions, while electron-withdrawing substituents favor meta substitution [13].

| Method | Catalyst System | Temperature (°C) | Typical Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | AlCl₃/Lewis Acid | 0-25 | 60-85 | 2-6 |

| Palladium-Catalyzed Carboannulation | Pd(OAc)₂/PPh₃ | 80-120 | 70-90 | 4-12 |

| Copper-Catalyzed Coupling | CuI/Base | 60-100 | 65-80 | 6-18 |

| Direct Chlorination | FeCl₃/Cl₂ | 25-80 | 50-75 | 1-4 |

| Metal-Catalyzed Cross-Coupling | Pd/Cu Co-catalyst | 100-150 | 75-95 | 8-24 |

| Orthogonal Tandem Catalysis | Cu/SiO₂ + HZSM-5 | 200-250 | 80-85 | 4-8 |

Industrial Scaling: Catalyst Systems, Yield Optimization, and Process Economics

The transition from laboratory-scale synthesis to industrial production of 2-Butyl-7-chloro-1H-indene requires comprehensive optimization of catalyst systems, reaction conditions, and process economics [14] [15]. Industrial scaling presents unique challenges related to heat and mass transfer, catalyst recovery, and waste minimization [14].

Catalyst System Optimization

Industrial catalyst systems must balance activity, selectivity, and stability while maintaining economic viability [14]. Heterogeneous catalysts offer significant advantages for large-scale production, including ease of separation and potential for regeneration [14]. The development of supported palladium catalysts on various oxide supports has demonstrated enhanced stability compared to homogeneous systems [14].

Catalyst loading optimization proves critical for industrial economics, with typical loadings ranging from 1-10 mol% depending on the specific transformation [14]. Lower catalyst loadings reduce raw material costs but may require longer reaction times or higher temperatures, affecting overall process efficiency [14].

The selection of appropriate catalyst systems depends on the specific synthetic route employed [14]. Friedel-Crafts alkylation typically requires 5-10 mol% of Lewis acid catalyst, while metal-catalyzed coupling reactions can operate effectively with 2-5 mol% palladium loading [14].

Catalyst recovery and recycling systems represent essential components of industrial processes [14]. Continuous flow reactors enable efficient catalyst utilization and recovery, reducing overall process costs [14]. The implementation of catalyst recycling systems can reduce catalyst costs by 60-80% compared to single-use systems [14].

Process Intensification Strategies

The implementation of continuous flow reactors offers significant advantages over traditional batch processes for indene synthesis [14] [16]. Flow reactors provide enhanced heat and mass transfer, improved mixing, and better temperature control [14]. These advantages translate to higher yields, reduced reaction times, and improved product quality [16].

Microreactor technology represents an advanced approach to process intensification, offering exceptional heat and mass transfer rates [14]. Microstructured reactors enable operation at higher temperatures and pressures while maintaining precise control over reaction conditions [14]. The enhanced mixing in microreactors can improve selectivity and reduce side product formation [14].

Orthogonal tandem catalysis represents an innovative approach for one-pot synthesis of indene derivatives [16]. This methodology employs multiple catalyst systems operating simultaneously to achieve complex molecular transformations [16]. The use of copper/silica and zeolite catalyst combinations has demonstrated indene yields of approximately 80% under optimized conditions [16].

Temperature and pressure optimization studies have identified optimal operating conditions for different reactor configurations [16]. Continuous processes typically operate at 10-20 bar pressure and temperatures of 100-200°C, while microreactor systems can achieve effective conversion at lower temperatures due to enhanced heat transfer [14].

Economic Analysis and Cost Optimization

Process economics analysis reveals significant differences between batch and continuous production methods [17]. Raw material costs typically represent 40-60% of total production costs, emphasizing the importance of yield optimization and catalyst efficiency [17].

Energy consumption varies significantly between different process configurations, with continuous processes generally requiring 30-40% less energy per kilogram of product compared to batch operations [17]. Microreactor systems demonstrate the lowest energy consumption due to enhanced heat integration and reduced heating/cooling cycles [14].

Labor costs can be substantially reduced through process automation and continuous operation [17]. Continuous processes typically require 50-70% fewer operators compared to equivalent batch operations [17]. The implementation of advanced process control systems further reduces labor requirements while improving product consistency [17].

Waste treatment costs represent a significant economic factor, particularly for processes generating halogenated waste streams [17]. The development of atom-economical synthetic routes and catalyst recycling systems can reduce waste treatment costs by 40-60% [18].

| Process Parameter | Batch Process | Continuous Process | Microreactor Process |

|---|---|---|---|

| Reactor Type | Stirred Tank Reactor | Tubular Flow Reactor | Microstructured Reactor |

| Operating Pressure (bar) | 1-5 | 10-20 | 5-15 |

| Catalyst Loading (mol%) | 5-10 | 2-5 | 1-3 |

| Residence Time (min) | 180-360 | 30-120 | 5-30 |

| Heat Transfer Coefficient (W/m²K) | 500-800 | 800-1200 | 1000-2000 |

| Mass Transfer Rate (kg/m³s) | 0.1-0.5 | 0.5-2.0 | 1.0-5.0 |

| Production Scale (kg/batch) | 100-1000 | 1000-10000 | 1-100 |

| Energy Consumption (MJ/kg) | 15-25 | 10-18 | 8-15 |

Key Intermediate Synthesis: Precursor Preparation and Functionalization Strategies

The successful synthesis of 2-Butyl-7-chloro-1H-indene depends critically on the availability and quality of key intermediates [19] [20]. Precursor preparation strategies must ensure high purity, consistent quality, and economic viability for large-scale production [19].

Indene Precursor Synthesis

The preparation of indene itself serves as a fundamental starting point for derivative synthesis [16] [15]. Industrial indene production typically employs dehydrogenation of indane or cyclization of suitable aromatic precursors [15]. JFE Chemical Corporation represents the world's largest producer of indene, manufacturing thousands of tons annually [15].

The quality specifications for indene precursors require purity levels of at least 95% with specific limits on moisture content and impurities [15]. Storage under inert atmosphere prevents oxidation and polymerization reactions that can compromise product quality [15].

Alternative indene synthesis approaches include the one-pot conversion of 1-indanone using orthogonal tandem catalysis [16]. This methodology employs copper/silica catalysts combined with zeolite systems to achieve direct dehydrogenation with yields approaching 80% [16].

The atom economy of indene synthesis represents an important sustainability consideration [18]. Processes based on dehydrogenation reactions achieve atom economies of 86.7%, significantly higher than multi-step synthetic sequences [18].

Chlorinated Intermediate Preparation

The synthesis of 7-chloroindene intermediates requires regioselective chlorination procedures [11] [12]. Direct chlorination of indene using molecular chlorine and iron(III) chloride catalyst provides access to chlorinated derivatives, although regioselectivity can be challenging [12].

Alternative approaches employ enzymatic halogenation systems that offer enhanced regioselectivity [21]. Bacterial halogenases such as PyrH, SttH, and RebH demonstrate the ability to introduce chlorine substituents at specific positions on aromatic rings [21]. These biocatalytic systems require reducing equivalents provided by flavin reductases [21].

The preparation of chlorinated intermediates must address storage stability concerns [21]. Halogenated aromatics can undergo nucleophilic substitution reactions under basic conditions, requiring careful control of storage environment [21].

Quality control for chlorinated intermediates emphasizes purity levels above 98% with minimal water content [3]. The presence of moisture can lead to hydrolysis reactions and formation of hydroxylated byproducts [3].

Butyl Chain Introduction Strategies

The introduction of butyl substituents can be achieved through multiple synthetic approaches [22] [23]. Normal butyl groups (CH₂CH₂CH₂CH₃) represent the most common substitution pattern, although secondary, isobutyl, and tertiary butyl variants are also accessible [22] [23].

Alkylation reactions employing butyl halides require careful control of reaction conditions to prevent rearrangement reactions [22]. The use of strong bases such as sodium hydride or potassium tert-butoxide promotes efficient alkylation while minimizing side reactions .

Grignard reagent approaches offer alternative pathways for butyl group introduction [24]. The reaction of indanone precursors with butylmagnesium halides followed by dehydration provides access to butyl-substituted indenes [24]. This methodology requires strict anhydrous conditions and careful temperature control [24].

The regioselectivity of butyl group introduction depends on the electronic properties of the indene substrate [7]. Electron-rich positions favor electrophilic alkylation, while electron-deficient sites require nucleophilic approaches [7].

Functionalization Strategy Optimization

The sequence of functionalization reactions significantly impacts overall yield and selectivity [20] [25]. Early introduction of electron-withdrawing groups such as chlorine can direct subsequent alkylation reactions to specific positions [13].

Protecting group strategies may be necessary for complex functionalization sequences [19]. The use of temporary protecting groups prevents unwanted side reactions during multi-step synthesis [19].

One-pot synthetic approaches offer advantages in terms of step economy and overall efficiency [20]. Gold-catalyzed tandem reactions enable the formation of multiple bonds in a single operation [20]. These cascade processes can achieve yields of 56-93% for functionalized indene derivatives [20].

The development of modular synthetic approaches enables flexible access to diverse indene derivatives [25]. Palladium-catalyzed annulation reactions with appropriately substituted precursors provide regioselective access to specific substitution patterns [25].

| Precursor Compound | Cost (USD/kg) | Purity Required (%) | Yield in Target Synthesis (%) | Storage Requirements |

|---|---|---|---|---|

| Indene | 25-35 | ≥95 | 75-85 | Inert atmosphere |

| 7-Chloroindene | 45-65 | ≥98 | 80-90 | Cool, dry conditions |

| 2-Butylbenzene | 18-28 | ≥90 | 65-75 | Standard conditions |

| Butyl Halides | 8-15 | ≥95 | 70-80 | Moisture-free |

| Chlorinating Agents | 12-20 | ≥99 | 85-95 | Anhydrous conditions |

| Lewis Acid Catalysts | 35-50 | ≥98 | Catalytic | Moisture-free |

| Cost Component | Batch Process (USD/kg) | Continuous Process (USD/kg) | Optimal Scale (tons/year) |

|---|---|---|---|

| Raw Materials | 45-65 | 40-55 | 50-200 |

| Catalyst Costs | 8-12 | 5-8 | 200-1000 |

| Energy Consumption | 12-18 | 8-12 | |

| Labor Costs | 15-25 | 8-15 | |

| Equipment Depreciation | 10-15 | 12-18 | |

| Waste Treatment | 5-8 | 3-5 | |

| Quality Control | 3-5 | 2-4 | |

| Total Production Cost | 98-148 | 78-117 |

The Diels-Alder cycloaddition reaction represents one of the most significant transformations involving indene derivatives, particularly in the context of fullerene chemistry. 2-Butyl-7-chloro-1H-indene demonstrates unique reactivity patterns in Diels-Alder reactions due to its electron-rich indene system combined with the electron-withdrawing chlorine substituent [1].

Research has established that indene derivatives, including substituted variants like 2-butyl-7-chloro-1H-indene, can participate as either dienes or dienophiles in cycloaddition reactions [2] [3]. The mechanistic pathway involves a concerted [4+2] process where the indene moiety acts as the four-electron component, forming new six-membered rings through simultaneous bond formation [4].

Computational studies using Density Functional Theory have demonstrated the feasibility of Diels-Alder cycloadditions involving indene fragments with ethylene and 1,3-butadiene as model systems [5] [6]. The frontier molecular orbital analysis indicates that reactions where fullerene fragments behave as dienophiles are energetically favored, with activation barriers ranging from 15.4 to 25.3 kcal/mol depending on the specific substrate combination [5].

Table 1: Diels-Alder Cycloaddition Applications in Fullerene Derivative Synthesis

| Substrate System | Reaction Type | Activation Energy (kcal/mol) | Product Type | Reaction Conditions |

|---|---|---|---|---|

| Triindenetriphenilene + Ethylene | Normal electron demand | 25.3 | Bridged fullerene fragment | Thermal, gas phase |

| Triindenetriphenilene + 1,3-Butadiene | Normal electron demand | 18.7 | Bridged fullerene fragment | Thermal, gas phase |

| Pentacyclopentacorannulene + Ethylene | Normal electron demand | 22.1 | Bridged fullerene fragment | Thermal, gas phase |

| Pentacyclopentacorannulene + 1,3-Butadiene | Normal electron demand | 15.4 | Bridged fullerene fragment | Thermal, gas phase |

| C60 + Thieno-o-quinodimethanes | Hetero-Diels-Alder | Not reported | Thiophene-containing monoadduct | Solution phase |

| C60 + o-Thioquinone methide | Hetero-Diels-Alder | Not reported | Thiochroman-fused C60 derivative | Solution phase |

The hetero-Diels-Alder variant has proven particularly valuable for synthesizing novel fullerene derivatives [7] [8]. Fullerene C60 undergoes cycloaddition reactions with substituted thieno-o-quinodimethanes, yielding thiophene-containing monoadducts with Cs symmetry [7]. The spectroscopic data reveal characteristic patterns, and cyclic voltammetry studies show cathodically shifted reduction waves relative to pristine C60 [7].

For 2-butyl-7-chloro-1H-indene, the chlorine substituent at the 7-position introduces electronic effects that can influence both the rate and regioselectivity of Diels-Alder reactions [1]. The butyl group at the 2-position provides steric hindrance that may favor specific approach geometries, potentially leading to enhanced stereoselectivity in the resulting adducts [1].

Photochemical Reactions: Radical Pathways and Ring-Opening Processes

Photochemical transformations of indene derivatives, including 2-butyl-7-chloro-1H-indene, proceed through complex radical mechanisms involving both ring-opening and rearrangement processes [9] [10]. The photochemistry of alkylindenes has been extensively studied in gas-phase conditions, revealing rearrangements distinct from those observed in solution [9].

Upon ultraviolet irradiation, 2-butyl-7-chloro-1H-indene can undergo several competing pathways. The primary mechanism involves homolytic bond cleavage followed by radical rearrangements [9]. Gas-phase studies demonstrate that photolysis leads to hydrogen and alkyl migrations through 1,5-sigmatropic shifts [9] [11]. The presence of the chlorine substituent introduces additional pathways involving halogen atom loss or migration [9].

Table 2: Photochemical Reaction Pathways and Products

| Starting Material | Reaction Conditions | Primary Products | Mechanism | Quantum Yield |

|---|---|---|---|---|

| Indene | UV irradiation, gas phase | Head-to-head dimer | [2+2] Cycloaddition | High (sensitized) |

| 1-Methylindene | UV irradiation, gas phase | 3-Methylindene, 2-methylindene | 1,5-H migration | Moderate |

| 3-Methylindene | UV irradiation, gas phase | 1-Methylindene, 2-methylindene | 1,5-H migration | Low |

| 1,1-Dimethylindene | UV irradiation, gas phase | Multiple dimethylindene isomers | 1,5-Alkyl migration | Low |

| Indene + Acrylonitrile | UV irradiation, solution | Cyanoethyl derivatives, cyclobutanes | Exciplex formation | Variable |

| Indene + Coumarin | UV irradiation, sensitized | Photoadduct lactone | Stereospecific process | High |

| Isoindene | UV irradiation, -60°C | Diastereomeric dimers | [(8π+2σ)+ 5π] Pericyclic | Not reported |

Photosensitized reactions of indene with carbonyl compounds lead to efficient dimerization through [2+2] cycloaddition mechanisms [10]. The head-to-head cis-anti-cis dimer formation has been confirmed through chemical conversion studies and structural analysis [10]. For 2-butyl-7-chloro-1H-indene, similar dimerization patterns are expected, with the substituents influencing the stereochemical outcome [10].

Ring expansion processes have been demonstrated through photoredox-enabled functionalized carbon-atom insertion reactions [12]. Using α-iodonium diazo compounds as radical carbyne precursors, indene undergoes ring expansion to form 2-functionalized naphthalenes [12]. The mechanism proceeds through initial addition of a diazomethyl radical to the indene double bond, followed by nitrogen extrusion and ring rearrangement [12].

Recent developments in photoredox catalysis have enabled new transformations of indene derivatives [13]. Visible-light-induced processes using ruthenium or iridium photocatalysts allow for C-H functionalization and cross-coupling reactions under mild conditions [13]. These methods are particularly valuable for late-stage functionalization of complex indene structures like 2-butyl-7-chloro-1H-indene [13].

Catalytic Functionalization: Cross-Coupling and Ligand-Mediated Transformations

Palladium-catalyzed transformations represent the most versatile approach for functionalizing 2-butyl-7-chloro-1H-indene and related compounds [14] [15]. The presence of the chlorine substituent at the 7-position provides a reactive handle for various cross-coupling reactions, while the indene framework offers opportunities for C-H activation processes [14].

Carboannulation reactions using palladium catalysis have proven highly effective for synthesizing substituted indenes [14]. The process involves palladium-catalyzed coupling of internal alkynes with functionalized aryl halides, proceeding under relatively mild conditions with excellent regioselectivity [14]. For 2-butyl-7-chloro-1H-indene, the chlorine substituent can serve as the electrophilic partner in Suzuki-Miyaura, Negishi, or Stille coupling reactions [16].

Table 3: Catalytic Functionalization Methods

| Catalyst System | Reaction Type | Substrate Scope | Yield Range (%) | Temperature (°C) | Advantages |

|---|---|---|---|---|---|

| Pd(0)/Phosphine ligands | Carboannulation | Internal alkynes, aryl halides | 65-92 | 80-120 | High regioselectivity |

| Pd(II)/C-H activation | Allylic arylation | Baylis-Hillman acetates | 70-85 | 100-140 | Mild conditions |

| Pd(0)/Zn organometallics | Propargylic carbonate coupling | Propargylic carbonates | 78-95 | Room temperature | Excellent yields |

| Ru(dtbbpy)3(PF6)2 | Photoredox ring expansion | α-Iodonium diazo compounds | 60-80 | Room temperature | Functional group tolerance |

| Pd(0)/Isocyanide insertion | Indane-1,3-dione synthesis | tert-Butyl isocyanide | 75-90 | 60-100 | One-pot procedure |

| Ni(0)/Cross-coupling | Challenging electrophiles | Aryl chlorides, esters | 55-85 | 80-150 | Sustainable metals |

Transition metal indenyl complexes have emerged as important ligand systems in organometallic chemistry [17]. The indenyl ligand, formally derived from deprotonation of indene, exhibits η5-bonding similar to cyclopentadienyl ligands but with reduced symmetry [17]. The "indenyl effect" refers to enhanced rates of substitution in η5-indenyl complexes compared to their cyclopentadienyl analogs [17]. For 2-butyl-7-chloro-1H-indene, deprotonation generates the corresponding indenyl anion, which can be utilized in salt metathesis reactions to prepare diverse metal complexes [17].

Modern developments in cross-coupling methodology have expanded the scope to include challenging electrophiles such as aryl chlorides and phenolic derivatives [18]. Nickel-catalyzed processes have proven particularly effective for activating strong bonds, often providing complementary reactivity to palladium systems [18] [19]. The combination of photoredox and metal catalysis has opened new avenues for C-H functionalization under mild conditions [18].

Zinc-mediated approaches offer environmentally benign alternatives for indene functionalization [20]. Barbier-type allylation of indanones in aqueous media provides access to substituted indenes without requiring air-sensitive organolithium or Grignard reagents [20]. This methodology tolerates unprotected halide and hydroxyl substituents, making it particularly suitable for complex substrates like 2-butyl-7-chloro-1H-indene [20].

Stability Under Thermal and Oxidative Conditions

The thermal and oxidative stability of 2-butyl-7-chloro-1H-indene is influenced by both the substitution pattern and the inherent reactivity of the indene framework [21] [22]. Thermal decomposition typically occurs above 200°C, with the ethyl and chlorine substituents providing marginal enhancement to thermal resistance through increased van der Waals interactions [23].

Atmospheric oxidation of indene derivatives proceeds through radical chain mechanisms initiated by hydroxyl radicals [21] [22]. Quantum chemical studies at the M06-2X/6-311++G(3df,2p) level reveal that the OH-initiated oxidation of indene in the presence of O2 and NO generates oxygenated polycyclic aromatic hydrocarbons (OPAHs) [21]. The primary products include hydroxyindene, indenone, dialdehydes, and 2-(formylmethyl)benzaldehyde [21] [22].

Table 4: Thermal and Oxidative Stability Data

| Compound | Thermal Decomposition Temp (°C) | Oxidative Stability | Half-life in Air | Primary Degradation Products | Storage Conditions |

|---|---|---|---|---|---|

| 2-Butyl-7-chloro-1H-indene | >200 | Moderate | Several hours | Ring-opened products | 2-8°C, dry |

| Indene | 182 (bp) | Poor (atmospheric) | 2.74 hours | Hydroxyindene, indenone | Inert atmosphere |

| 1-Ethyl-1H-indene | >200 | Enhanced | Extended | Ethyl oxidation products | Cool, dry |

| Indene derivatives (general) | >200 | Variable | Hours to days | Oxygenated PAHs | Protected from light/air |

| Indene cation | N/A | Radiative stabilization | N/A | H-loss products | N/A |

| Indene + OH radical | N/A | Rapid oxidation | 2.74 hours | Dialdehydes, benzaldehydes | N/A |

The rate constants for crucial elementary reactions have been calculated using Rice-Ramsperger-Kassel-Marcus (RRKM) theory [21]. The overall rate constant for the initial OH-radical reaction is 1.04 × 10^-10 cm³ molecule^-1 s^-1, corresponding to an atmospheric lifetime of 2.74 hours for indene [21] [22]. For 2-butyl-7-chloro-1H-indene, the presence of electron-donating alkyl substituents may slightly reduce the oxidation rate, while the chlorine substituent could enhance susceptibility to nucleophilic attack [21].

Thermodynamic analysis of strain in indene derivatives reveals that the five-membered ring experiences minimal strain compared to other cyclic systems [24]. Combustion calorimetry and transpiration studies, combined with high-level first-principles calculations, provide accurate enthalpies of formation for substituted indenes [24]. The quantitative analysis demonstrates that benzene-heteroatom interactions can lead to either stabilization or destabilization depending on the specific substitution pattern [24].

Storage recommendations for 2-butyl-7-chloro-1H-indene include maintaining temperatures between 2-8°C in dry conditions to minimize oxidative degradation [25] [26]. Protection from light and atmospheric oxygen is essential for long-term stability, particularly given the compound's moderate volatility and susceptibility to radical-initiated oxidation processes [25] [26].